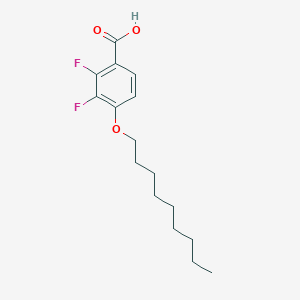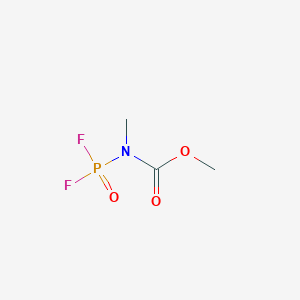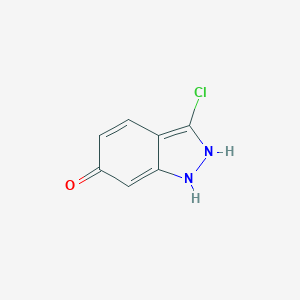
Appacii
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Appacii is a natural product that has been used for centuries in traditional medicine. It is derived from the bark of the Appacii tree, which is native to South America. Recent scientific research has shown that Appacii has a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of Appacii is complex and not fully understood. It is believed that the active compounds in Appacii work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, tumor growth, and viral replication. Additionally, Appacii has been shown to increase the production of certain neurotransmitters in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Appacii has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inhibiting the growth of cancer cells. Additionally, Appacii has been shown to have antiviral properties by inhibiting the replication of viruses. It has also been shown to increase the production of certain neurotransmitters in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Appacii in lab experiments is that it is a natural product, which means it is less likely to have adverse side effects compared to synthetic compounds. Additionally, Appacii has a wide range of biochemical and physiological effects, making it useful in a variety of research fields. However, one of the limitations of using Appacii in lab experiments is that it is difficult to obtain in large quantities. Additionally, the purity of the extract can vary depending on the extraction method used, which can affect the results of experiments.
Zukünftige Richtungen
There are many future directions for research on Appacii. One area of research is to further explore its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Another area of research is to investigate its potential use in treating viral infections like COVID-19. Additionally, more research is needed to fully understand the mechanism of action of Appacii and to identify its active compounds. Finally, more research is needed to optimize the extraction and purification methods of Appacii to obtain a consistent and pure product.
Conclusion:
In conclusion, Appacii is a natural product with a wide range of biochemical and physiological effects. It has potential uses in various fields of research, including anti-inflammatory, anti-tumor, and anti-viral research. While there are limitations to using Appacii in lab experiments, its natural origin and wide range of effects make it a promising candidate for future research.
Synthesemethoden
Appacii is extracted from the bark of the Appacii tree using a variety of methods. The most common method is to boil the bark in water, which extracts the active compounds. The extract is then purified and concentrated to obtain a pure form of Appacii. Other methods include using solvents like ethanol or methanol to extract the active compounds.
Wissenschaftliche Forschungsanwendungen
Appacii has been extensively studied for its potential use in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, Appacii has been shown to have antioxidant properties, making it useful in the field of cosmetics.
Eigenschaften
CAS-Nummer |
114557-71-0 |
|---|---|
Produktname |
Appacii |
Molekularformel |
C21H22CuN4O7 |
Molekulargewicht |
506 g/mol |
IUPAC-Name |
copper;2-amino-3-phenylpropanoate;1,10-phenanthroline;nitrate;dihydrate |
InChI |
InChI=1S/C12H8N2.C9H11NO2.Cu.NO3.2H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;10-8(9(11)12)6-7-4-2-1-3-5-7;;2-1(3)4;;/h1-8H;1-5,8H,6,10H2,(H,11,12);;;2*1H2/q;;+2;-1;;/p-1 |
InChI-Schlüssel |
DQRRDCBMIGHVDV-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].O.O.[Cu+2] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].O.O.[Cu+2] |
Synonyme |
APPACII aqua(1,10-phenanthroline)(phenylalaninato)copper(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




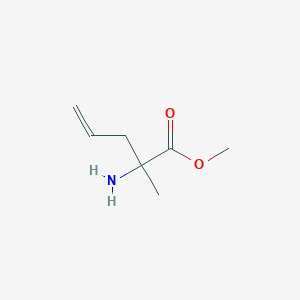
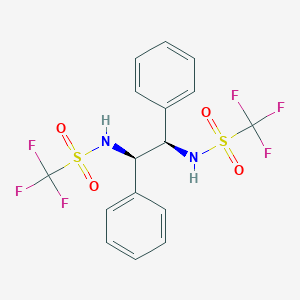

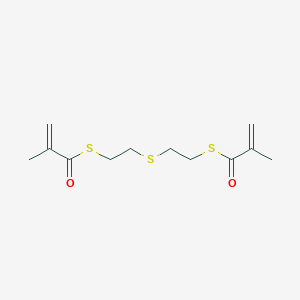
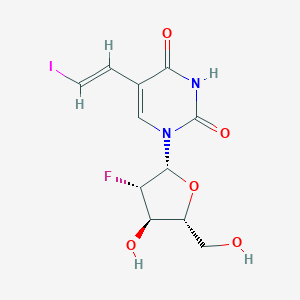
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)

